Home > Products > Screening Compounds P97734 > N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide - 477569-79-2

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Catalog Number: EVT-2501433
CAS Number: 477569-79-2
Molecular Formula: C22H19N3OS
Molecular Weight: 373.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It demonstrates strong inhibitory activity against class I HDAC isoforms and exhibits antitumor activity in vitro and in vivo. [] Studies indicate it increases intracellular levels of acetyl-histone H3 and P21, induces G1 cell cycle arrest and apoptosis, and shows promising antitumor efficacy in mouse models. []

N‐(1,3‐Benzo­thia­zol‐2‐yl)‐4‐(di­methyl­amino)­benzyl­amine

  • Compound Description: This compound is a structural isomer of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] Crystallographic studies revealed the presence of two rotational isomers in its crystal structure, highlighting the flexibility of the molecule. [] This compound is not reported to have any specific biological activities in the provided context.
  • Relevance: This compound is a direct structural isomer of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, meaning they share the same molecular formula but differ in the arrangement of atoms. [] This makes it a highly relevant compound for comparison, as even small structural variations can significantly impact biological activity.

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

  • Compound Description: AC220 is a highly potent and selective inhibitor of the FMS-like tyrosine kinase-3 (FLT3). [] It exhibits excellent oral pharmacokinetic properties and shows superior efficacy and tolerability compared to earlier FLT3 inhibitors. [] AC220 has shown promising results in clinical trials for treating acute myeloid leukemia (AML). [, , ]

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl) diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one

  • Compound Description: This compound serves as a ligand, forming complexes with various metal ions, including Cu(II), Co(II), and Ni(II). [] The metal complexes of this compound exhibit increased antibacterial activity compared to the free ligand. [] Moreover, they demonstrate significant DNA cleavage activity and possess anticancer properties against specific cell lines. []
  • Relevance: Both this compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share the 1,3-benzothiazole core structure. [] The presence of this common structural motif suggests potential similarities in their physicochemical properties and potential interactions with biological targets.
  • Compound Description: This compound acts as a precursor for synthesizing a Schiff base ligand. [] The Schiff base ligand derived from this compound, along with its metal complexes, shows promising anti-inflammatory and anticancer activities. []
  • Relevance: The presence of the 1,3-benzothiazole ring system is a significant structural similarity between this compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] This common feature hints at potential similarities in their chemical reactivity and potential for biological activity.

{tert-butylmethyl[4-(6-{[4-(pyridin-2-yl-)1H-1,2,3-triazol-1-yl]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate}

  • Compound Description: This compound acts as a ligand, readily coordinating with copper (II) dichloride to form a coordination polymer. []
  • Relevance: This compound incorporates a 1,3-benzothiazole unit within its structure, a feature shared with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] This shared moiety suggests a potential for similar binding interactions with certain targets, despite their overall structural differences.

5-[4'-(1,3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amyl-porphirin

  • Compound Description: This compound is a porphyrin derivative capable of forming complexes with cobalt, copper, and zinc acetates. [] These metal complexes have been studied for their potential in surface modification of polypropylene materials, aiming to impart antibacterial properties. []
  • Relevance: This porphyrin derivative features a 1,3-benzothiazole group linked to the porphyrin core via a phenyl ring. [] This connection is structurally reminiscent of the N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, suggesting potential similarities in their interactions with aromatic systems.

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

  • Compound Description: This compound exhibits notable antibacterial and antifungal activity against a range of microbial strains. [] It also displays anticancer activity against MDA-MB-231 breast cancer cells. []
  • Relevance: Both this compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share the 1,3-benzothiazole group and a benzamide moiety in their structures. [] This structural similarity suggests a potential for similar pharmacological properties, although the specific activities may differ due to the presence of the pyrazine ring in this related compound.

{μ-2-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-azapropane-1,3-dithiolato-κ4 S,S′:S,S′}bis[tricarbonyliron(I)]

  • Compound Description: This compound is a diiron complex designed as an azadithiolatodiiron model for the active site of [FeFe]-hydrogenase. []

3-{2-[(3-{(E)-2-[4-(Dimethylamino)phenyl]ethenyl}quinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one monohydrate

  • Compound Description: The crystal structure of this compound reveals a planar 1,3-oxazoline ring system twisted relative to the quinoxaline fused-ring system. [] The presence of a water molecule participating in hydrogen bonding influences the crystal packing. []
  • Relevance: Although structurally diverse from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, this compound shares a key structural feature: a 4-(dimethylamino)phenyl group. [] This shared moiety might contribute to similar physicochemical properties and potential interactions with biological targets.

2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol

  • Compound Description: This compound exhibits a nearly planar conformation of the aniline substituent with the benzothiazole moiety. [] The phenol group adopts an almost perpendicular orientation relative to the benzothiazolylaniline group. [] Intermolecular hydrogen bonding interactions dictate its crystal packing. []
  • Relevance: This compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share a common structural core consisting of a 1,3-benzothiazole ring directly linked to a phenyl ring. [] This structural resemblance suggests potential similarities in their physicochemical properties, despite the presence of different substituents.
  • Compound Description: This compound features two 1,3-benzothiazole units connected to a central benzene ring. [] It exhibits weak intermolecular C—H⋯N hydrogen bonds, influencing its crystal packing. []

1,3-Benzoselenazoles

  • Compound Description: This class of compounds, particularly those with electron-donating groups, demonstrates significant glutathione peroxidase (GPx)-like antioxidant activity. [] Molecular docking studies suggest they also possess potential as pancreatic lipase (PL) inhibitors. []
  • Relevance: While not directly containing the 1,3-benzothiazole core, 1,3-benzoselenazoles represent a bioisosteric replacement where selenium replaces the sulfur atom. [] This substitution can impact the compound's metabolic stability and activity, offering valuable insights into the structure-activity relationship of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide.

1-Phenyl-3-benzothiazol-2-yl-5-(4-R-phenyl)-Δ2-pyrazolines

  • Compound Description: These compounds demonstrate solvent-dependent spectroscopic properties and can undergo intramolecular electron transfer (ET) when containing electron-rich amino donor substituents. [] This property makes them suitable for metal ion sensing when combined with aza crown ether receptor units. []
  • Relevance: This class of compounds and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share the 1,3-benzothiazole unit. [] The variation in substituents on the pyrazoline ring in these compounds offers insights into the structure-activity relationship and potential applications of molecules containing the benzothiazole moiety.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a positive allosteric modulator (PAM) of both mGluR1 and mGluR5, but it interacts with a novel allosteric site distinct from other known PAMs. [] This unique binding site and mechanism of action make CPPHA a valuable tool for studying mGluR function and a potential lead for developing novel therapeutics.
  • Relevance: While structurally distinct, CPPHA and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide are both benzamide derivatives. [] This shared chemical class, along with their potential for modulating receptor activity, highlights the versatility of the benzamide scaffold in medicinal chemistry.

4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives

  • Compound Description: This series of phthalimide derivatives was designed as potential anti-Alzheimer agents due to their acetylcholinesterase (AChE) inhibitory activity. [] One notable compound in this series exhibited significant AChE inhibitory potency, highlighting the potential of this chemical scaffold for developing AD therapeutics. []
  • Relevance: The 4-(1,3-dioxoisoindolin-2-yl)-N-Phenyl benzamide derivatives and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide belong to the same chemical class of benzamides. [] This shared structural feature, coupled with their potential for biological activity, emphasizes the versatility of the benzamide scaffold in medicinal chemistry.

Nitazoxanide, Tizoxanide, and 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

  • Compound Description: Nitazoxanide is a broad-spectrum antiparasitic drug metabolized to tizoxanide in vivo. [] NTB, a newly synthesized analogue of nitazoxanide, demonstrates potent in vitro activity against the kinetoplastid parasites, Trypanosoma cruzi and Leishmania mexicana. []
  • Relevance: These compounds are structurally distinct from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide but share a common pharmacophore feature: the benzamide moiety. [] The significant antiparasitic activity of these compounds, particularly NTB, highlights the potential of benzamide derivatives as a source for novel therapeutic agents.

5-Amino-4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound serves as a versatile intermediate for synthesizing a series of N-Mannich bases. [] These N-Mannich base derivatives, incorporating various substituents, exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. []
  • Relevance: Both this compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share the 1,3-benzothiazole moiety. [] The diverse biological activities observed in its N-Mannich base derivatives underscore the potential of modifying the benzothiazole scaffold to tune its pharmacological properties.

2-Chloro-N′-[4-(dimethylamino)benzylidene]-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide

  • Compound Description: The crystal structure of this compound reveals an intramolecular hydrogen bond stabilizing its molecular conformation. [] Additionally, weak intermolecular hydrogen-bonding interactions influence its crystal packing. []
  • Relevance: While structurally different from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, this compound also contains a 1,3-thiazole ring system, indicating a shared interest in this heterocycle as a potential pharmacophore. []

7‐Amino‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

  • Compound Description: This compound serves as a starting material for synthesizing various azomethine and benzamide derivatives. [] These derivatives exhibit potent anticonvulsant activity in a rat model, suggesting their potential as therapeutic agents for epilepsy. []
  • Relevance: Although structurally distinct, the azomethine and benzamide derivatives of 7‐Amino‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one share a key structural feature with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide: the benzamide moiety. [] This shared pharmacophore highlights its potential relevance in medicinal chemistry and drug development.

N-(9-Oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides

  • Compound Description: This class of compounds is synthesized from 6-aminoflavone through a multi-step reaction sequence. [] Their structures are characterized by various spectroscopic methods. []
  • Relevance: These compounds share the benzamide group with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] The presence of this common moiety suggests potential similarities in their chemical properties and potential for biological activity, although further research is needed to confirm this.

N-Cyclohexyl-N3-[2-(3-fluorophenyl) ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl) ethyl]amino}ethyl)-β-alaninamide

  • Compound Description: This compound is investigated for its potential as a pharmaceutical agent in combination with various other active ingredients. [] The pharmaceutical composition containing this compound targets the modulation of the beta2-adrenoceptor. []
  • Relevance: This compound shares the 1,3-benzothiazole core structure with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] While their overall structures differ significantly, the presence of this shared moiety points to a common interest in the 1,3-benzothiazole scaffold for its potential pharmacological properties.

[3H]4‐(dimethylamino)‐N‐(4‐(4‐(2‐methoxyphenyl)piperazin‐1‐yl) butyl)benzamide ([3H]WC‐10)

  • Compound Description: This radioligand displays high affinity and selectivity for dopamine D3 receptors over dopamine D2 receptors. [, ] It has been instrumental in quantitative autoradiography studies to map the distribution of D3 receptors in the brain. [, ]
  • Relevance: Both [3H]WC‐10 and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide possess a dimethylamino group linked to a benzamide moiety via an alkyl chain. [, ] This structural similarity highlights the importance of this specific motif for interacting with the dopamine D3 receptor.

N-[(Z)-1-Oxo-1,3-Diphenylprop-2-en-2-yl]-4-Nitrobenzamide

  • Compound Description: This compound is synthesized through a regiospecific rearrangement of N-acyl-2-benzoyl-3-phenylaziridines. [] Its structure is confirmed by X-ray crystallography, providing insights into its molecular conformation and arrangement. []
  • Relevance: Although structurally diverse from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, this compound shares a common pharmacophore feature: the benzamide moiety. [] This shared structural element emphasizes the role of the benzamide group in various chemical reactions and potential biological activities.

N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide

  • Compound Description: This class of compounds was synthesized and evaluated for their antibacterial and antifungal activities. [] Results indicated that some of these compounds possessed promising antibacterial properties. []
  • Relevance: These compounds share the benzamide group with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] This structural similarity, coupled with their demonstrated antibacterial activities, suggests the potential of benzamide derivatives as a source of novel antimicrobial agents.

1-[N-(quinoxalin-2-yl)sulfamoyl]-4-isothiocyanate benzene

  • Compound Description: This compound serves as a key intermediate in synthesizing various heterocyclic compounds, including thiosemicarbazides, thioureas, and benzoazole derivatives. [] Many of these synthesized derivatives displayed significant in vitro antibacterial and antifungal activities. []
  • Relevance: Although structurally distinct from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, this compound highlights the importance of incorporating diverse heterocyclic moieties into a molecule to achieve desired biological activities. []

8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones

  • Compound Description: This series of compounds exhibited potent anticonvulsant and analgesic activities in mice models. [] Notably, they lacked neurotoxic and hepatotoxic effects, suggesting a favorable safety profile. []
  • Relevance: These compounds, along with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, feature the 1,3-benzothiazole moiety. [] The potent biological activities observed in this series emphasize the potential of the 1,3-benzothiazole scaffold for developing therapeutic agents for neurological disorders.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound is synthesized using a microwave-assisted reaction and characterized by its spectroscopic properties and X-ray crystallography. [] Its crystal structure provides insights into its molecular conformation and intermolecular interactions. []
  • Relevance: Both this compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share the benzamide moiety. [] While their structures differ considerably, the presence of this common pharmacophore suggests that both compounds might exhibit some degree of similar chemical reactivity.

3'-(4-(2''-(Piperidin-1-yl)-ethoxy)-phenyl)-N-hydroxypropanamide, 3'-(4-(2''-(Pyrrolidin-1-yl)-ethoxy)-phenyl)-N-hydroxypropanamide, 3'-(4-(2''-(Diethylamino)-ethoxy)-phenyl)-N-hydroxypropanamide, 3'-(4-(2''-(Dimethylamino)-ethoxy)-phenyl)-N-hydroxypropanamide, 3'-(4-(2''-(Isoindoline-1,3-dione)-ethoxy)

  • Compound Description: These hydroxamate-based compounds are mentioned in the context of HDAC inhibition and potential anticancer activities. []
  • Relevance: These compounds, while structurally distinct from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, emphasize the broader context of exploring various chemical classes, like hydroxamates, for developing anticancer agents. []

(7-chloro-6-fluro-1,3-benzothiazol-2-yl) acetyl chloride

  • Compound Description: This compound is a key intermediate in the synthesis of a series of novel benzothiazole derivatives designed as potential anticonvulsant agents. []
  • Relevance: This compound serves as a direct precursor to the 1,3-benzothiazole ring system found in N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] The anticonvulsant activity observed in its derivatives highlights the therapeutic potential of compounds containing the 1,3-benzothiazole scaffold.
  • Compound Description: GR-55562 and its O-methylated analogues have been studied for their binding affinity and functional activity at 5-HT1B receptors. [] These studies revealed the impact of subtle structural modifications on the intrinsic activity of these compounds, with some acting as neutral antagonists and others as partial agonists. []
  • Relevance: Although structurally distinct from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, GR-55562 shares a similar pharmacophore feature: a dimethylamino group connected to a benzamide moiety. [] This shared structural motif suggests that both compounds might interact with similar binding pockets on their respective targets.

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

  • Compound Description: VU-1545 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [] It exhibits higher binding affinity and functional activity at mGluR5 compared to the parent compound CDPPB. []
  • Relevance: While structurally different from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, VU-1545 highlights the significance of exploring various heterocyclic scaffolds, like pyrazoles, for modulating mGluR activity. []

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

  • Compound Description: U-47700 is a synthetic opioid with potent analgesic properties and morphine-like behavioral effects. [] It displays high affinity for the μ-opioid receptor and is associated with a high risk of abuse and dependence. []
  • Relevance: U-47700, despite its structural dissimilarity to N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, highlights the importance of the benzamide moiety in medicinal chemistry. [] Its potent opioid activity underscores the diverse pharmacological properties that benzamide derivatives can exhibit.

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

  • Compound Description: TAK-715 is a potent and orally active inhibitor of the p38 mitogen-activated protein (MAP) kinase. [] It demonstrates significant anti-inflammatory activity in vitro and in vivo, showing promise as a potential therapeutic agent for rheumatoid arthritis. []
  • Relevance: TAK-715, while structurally distinct from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, shares a common pharmacophore feature: the benzamide moiety. [] This shared structural element underscores the versatility of the benzamide scaffold for developing drugs targeting various therapeutic areas.

C-aryl (or hetaryl)-N-phenylnitrones

  • Compound Description: These compounds, particularly C-(4-(dimethylamino)phenyl)-N-phenyl-nitrone, readily undergo 1,3-dipolar cycloaddition reactions with monosubstituted ylidene malononitriles and 4-benzylidene-2-phenyloxazol-5(4H)-one. [] These reactions are highly regioselective and stereoselective, providing access to novel heterocyclic compounds. []
  • Relevance: While structurally diverse from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, this class of compounds emphasizes the importance of understanding the reactivity of specific functional groups in designing and synthesizing novel molecules with potential biological activity. []

Properties

CAS Number

477569-79-2

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Molecular Formula

C22H19N3OS

Molecular Weight

373.47

InChI

InChI=1S/C22H19N3OS/c1-25(2)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,1-2H3,(H,23,26)

InChI Key

KQHUXGPGKUETLP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.